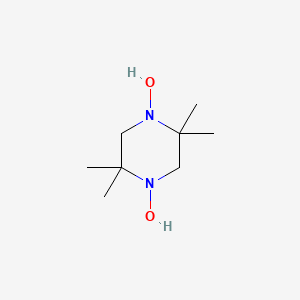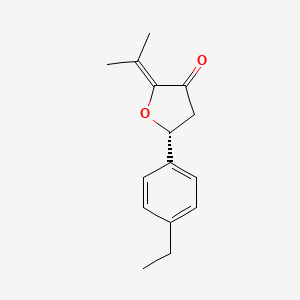
Benzamidine, N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by the presence of a benzamidine group, a chlorophenyl group, and a diisopropylamino propoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride involves multiple steps:
Formation of Benzamidine Group: The benzamidine group can be synthesized through the reaction of benzoyl chloride with ammonia or an amine.
Introduction of Chlorophenyl Group: The chlorophenyl group is typically introduced through a substitution reaction involving chlorobenzene.
Attachment of Diisopropylamino Propoxy Group: This step involves the reaction of a diisopropylamine with a propoxy group, followed by attachment to the benzamidine structure.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzamidine group.
Reduction: Reduction reactions can occur, particularly affecting the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially involving the diisopropylamino propoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzamide derivative, while reduction could produce a chlorophenyl amine.
Wissenschaftliche Forschungsanwendungen
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Inhibitor studies for enzymes and proteins.
Medicine: Potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and diisopropylamino propoxy groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamidine Hydrochloride: A simpler analogue with similar enzyme inhibitory properties.
Chlorobenzamidine: Contains a chlorophenyl group but lacks the diisopropylamino propoxy group.
Diisopropylamino Benzamidine: Similar structure but without the chlorophenyl group.
Uniqueness
The unique combination of functional groups in Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride provides it with distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
80785-15-5 |
|---|---|
Molekularformel |
C28H36Cl3N3O |
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
3-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]propyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H34ClN3O.2ClH/c1-21(2)32(22(3)4)19-8-20-33-27-17-15-26(16-18-27)31-28(23-9-6-5-7-10-23)30-25-13-11-24(29)12-14-25;;/h5-7,9-18,21-22H,8,19-20H2,1-4H3,(H,30,31);2*1H |
InChI-Schlüssel |
NEKKHMXCNVYYFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+](CCCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


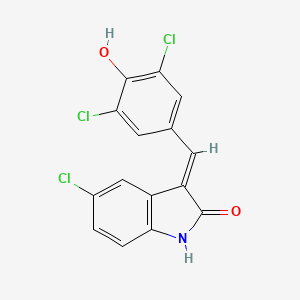

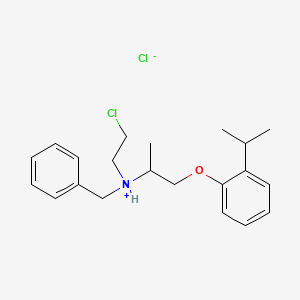
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
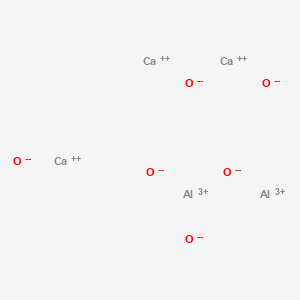



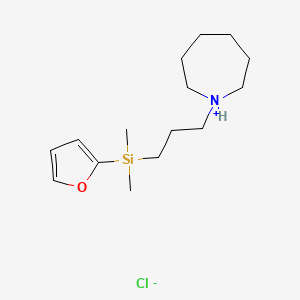

![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

